2-cyclopentyl-N-(2-oxoindolin-5-yl)acetamide
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Overview
Description
2-cyclopentyl-N-(2-oxoindolin-5-yl)acetamide is a compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a cyclopentyl group attached to an acetamide moiety, which is further connected to an oxoindoline scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(2-oxoindolin-5-yl)acetamide typically involves the reaction of 2-oxoindoline with cyclopentylamine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and processes.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-(2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells. This process involves the cleavage of procaspase-3 to its active form, caspase-3, which then triggers a cascade of events resulting in programmed cell death .
Comparison with Similar Compounds
2-cyclopentyl-N-(2-oxoindolin-5-yl)acetamide can be compared with other indolin-2-one derivatives, such as:
N-(2-oxoindolin-5-yl)acetamide: Lacks the cyclopentyl group, which may affect its biological activity.
2-(2-oxoindolin-1-yl)acetohydrazides: These compounds have shown notable cytotoxicity towards various cancer cell lines and are being studied as potential anticancer agents.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
1208943-02-5 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-cyclopentyl-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
InChI |
InChI=1S/C15H18N2O2/c18-14(7-10-3-1-2-4-10)16-12-5-6-13-11(8-12)9-15(19)17-13/h5-6,8,10H,1-4,7,9H2,(H,16,18)(H,17,19) |
InChI Key |
KAEQGMSDWFTDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Origin of Product |
United States |
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